molecular formula C14H14N2O2S B11696858 4-methoxy-N'-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide

4-methoxy-N'-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide

Cat. No.: B11696858
M. Wt: 274.34 g/mol
InChI Key: VNVNPKGTKHDWRQ-OQLLNIDSSA-N
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Description

4-methoxy-N’-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a methoxy group attached to the benzene ring and a methylthiophene group attached to the hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N’-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide typically involves the condensation reaction between 4-methoxybenzohydrazide and 3-methylthiophene-2-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to reflux for several hours, and the product is obtained after cooling and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N’-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide moiety to amines.

    Substitution: The methoxy and methylthiophene groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Substituted derivatives with different functional groups replacing the methoxy or methylthiophene groups.

Scientific Research Applications

4-methoxy-N’-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of other organic compounds and materials.

Mechanism of Action

The mechanism of action of 4-methoxy-N’-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that exhibit unique properties. In biological systems, it may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N’-[(3-methyl-2-thienyl)methylene]benzohydrazide
  • 4-hydroxyl-N’-[(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide
  • 4-methoxy-N’-[(pyridin-4-yl)methylidene]benzohydrazide

Uniqueness

4-methoxy-N’-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide is unique due to the presence of both methoxy and methylthiophene groups, which confer specific chemical and biological properties. Its ability to form stable coordination complexes with metals and its potential biological activities make it a compound of significant interest in various research fields.

Properties

Molecular Formula

C14H14N2O2S

Molecular Weight

274.34 g/mol

IUPAC Name

4-methoxy-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]benzamide

InChI

InChI=1S/C14H14N2O2S/c1-10-7-8-19-13(10)9-15-16-14(17)11-3-5-12(18-2)6-4-11/h3-9H,1-2H3,(H,16,17)/b15-9+

InChI Key

VNVNPKGTKHDWRQ-OQLLNIDSSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=N/NC(=O)C2=CC=C(C=C2)OC

Canonical SMILES

CC1=C(SC=C1)C=NNC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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